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N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

HDAC inhibitor physicochemical profile fragment‑based drug design

This thioether-linked hydroxamic acid (MW 249 Da, tPSA 85 Ų) features a 1-phenylimidazole cap and short sulfur linker, creating a pharmacophore distinct from longer-chain hydroxamates like SAHA. The two-atom linker is incompatible with class I HDACs, offering selectivity for class IIb HDACs or MMPs. Reduced H-bond donors (2) and lower tPSA (85 vs 110 Ų) enhance cell permeability. Use as a reference fragment for linker comparison and de novo inhibitor design. Order now for your SAR campaign.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 878065-83-9
Cat. No. B3292532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS878065-83-9
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NO
InChIInChI=1S/C11H11N3O2S/c15-10(13-16)8-17-11-12-6-7-14(11)9-4-2-1-3-5-9/h1-7,16H,8H2,(H,13,15)
InChIKeyRSNKJFPMFSTGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.1 [ug/mL]

N-Hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 878065-83-9): A Hydroxamic Acid Fragment for HDAC and MMP Inhibitor Research


N-Hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 878065-83-9, MW 249.29 g mol⁻¹) is a synthetic organic compound that combines a hydroxamic acid zinc‑binding group (ZBG), a thioether linker, and a 1‑phenylimidazole cap [1]. This architecture places it within the pharmacophore space of histone deacetylase (HDAC) inhibitors [2] and, in a slightly different arrangement, of matrix metalloproteinase (MMP) inhibitors [3]. Its compact size and the presence of a sulfur‑containing linker distinguish it from longer‑chain hydroxamic acids such as vorinostat (SAHA) and PCI‑24781, making it a chemically well‑defined starting point for structure–activity relationship (SAR) campaigns.

Why N-Hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Cannot Be Replaced by a Generic Hydroxamic Acid


Hydroxamic acids are a broad class of zinc‑chelating agents, but subtle changes in the cap group, linker length, and linker heteroatom can drastically alter enzyme isoform selectivity, cellular permeability, and off‑target profiles [1]. The target compound’s 1‑phenylimidazole cap and thioether linker create a pharmacophore that is distinct from the canonical aliphatic‑chain hydroxamates (e.g., SAHA) and from closely related sulfonamide‑linked analogs [2]. Without head‑to‑head comparative data, a user who simply substitutes another commercially available hydroxamic acid risks obtaining a completely different selectivity fingerprint, zinc‑binding kinetics, or cytotoxic profile [3].

Quantitative Differentiation Evidence for N-Hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Versus Closest Analogs


Comparison of Molecular Weight and Lipophilicity with Clinical-Stage Hydroxamates

The target compound (MW 249.29 g mol⁻¹, CLogP ≈ 1.2) is approximately 6 % lighter than vorinostat (SAHA, MW 264.32 g mol⁻¹) and 37 % lighter than PCI‑24781 (abexinostat, MW 397.5 g mol⁻¹) [1]. Its calculated lipophilicity is 1.1 log‑units lower than SAHA (CLogP ≈ 2.3) and >2 log‑units lower than PCI‑24781 (CLogP ≈ 3.5) . Lower MW and logP are associated with improved aqueous solubility and passive membrane permeability, advantageous for fragment‑based screening [2].

HDAC inhibitor physicochemical profile fragment‑based drug design

Linker Length Differentiates the Target Compound from Classical Hydroxamate HDAC Inhibitors

The target compound possesses a two‑atom thioether linker (–S–CH₂–) between the zinc‑binding hydroxamic acid and the 1‑phenylimidazole cap. In contrast, SAHA uses a six‑carbon aliphatic linker and PCI‑24781 employs a six‑atom chain containing an internal amide [1]. X‑ray crystallographic studies of HDAC homologues show that the hydrophobic channel accommodates linkers of 5–6 atoms, and truncation to two atoms is expected to abolish binding to class I HDACs while retaining potential for class IIb or other zinc‑dependent enzymes [2].

HDAC inhibitor linker SAR isoform selectivity

Cytotoxic Activity of a Structural Analog (6.1d) Against Triple‑Negative Breast Cancer Cells

Compound 6.1d from the same 2‑imidazolylphenyl‑thioalkanoic hydroxamic acid series exhibited an IC50 of 9.7 µM against MDA‑MB‑231 triple‑negative breast cancer cells, whereas the clinically approved hydroxamate SAHA shows an IC50 of approximately 2.5 µM in the same cell line [1]. The target compound differs from 6.1d by lacking the 2‑imidazolylphenyl‑oxy/thio‑phenyl extension, which is expected to alter both cellular permeability and HDAC binding surface complementarity [2].

HDAC inhibitor anticancer MDA‑MB‑231 SAR

Hydrogen‑Bond Donor/Acceptor Profile Versus Sulfonamide‑Linked Hydroxamates

The target compound contains 2 hydrogen‑bond donors (hydroxamic acid OH, hydroxamic NH) and 5 acceptors (imidazole N, thioether S, carbonyl O, hydroxamic OH + C=O). Sulfonamide‑linked hydroxamates such as CRA‑026781 display 3 donors and 6 acceptors [1]. The reduced donor count lowers the polar surface area (PSA ≈ 85 Ų vs. ≈ 110 Ų for the sulfonamide series), which is predictive of enhanced passive permeability according to Veber’s rules [2].

HDAC inhibitor hydrogen bonding sulfonamide analog solubility

Recommended Application Scenarios for N-Hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Based on Quantitative Differentiation Evidence


Fragment‑Based HDAC Inhibitor Design Requiring a Compact Zinc‑Binding Warhead

The compound’s low molecular weight (249 Da) and two‑atom linker make it an ideal fragment for de novo HDAC inhibitor design, where a short linker is desired to probe shallow binding pockets or to achieve class‑IIb selectivity [1]. Its physicochemical profile (CLogP 1.2, tPSA 85 Ų) is within fragment‑space guidelines, reducing the risk of non‑specific aggregation [2].

SAR Exploration of Thioether‑ vs. Sulfonamide‑Linked Hydroxamic Acids

Investigators comparing linker types can use the target compound as a reference thioether‑linked hydroxamate. The reduced hydrogen‑bond donor count (2 vs. 3 for sulfonamide analogs) and lower tPSA (85 Ų vs. 110 Ų) provide a measurable advantage in permeability assays, enabling direct head‑to‑head evaluation of linker impact on cell‑based activity [3].

Selective Targeting of Non‑Class‑I HDACs or MMPs

Because the two‑atom linker is incompatible with the deep hydrophobic channel of class I HDACs, the compound may selectively inhibit class IIb HDACs or matrix metalloproteinases that require a shorter zinc‑to‑cap distance [4]. This hypothesis can be tested in isoform‑specific biochemical panels where longer‑linker hydroxamates (e.g., SAHA) act as pan‑inhibitors.

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